molecular formula C16H25BrOS B7935007 1-(3-Bromothiophen-2-YL)dodecan-1-one

1-(3-Bromothiophen-2-YL)dodecan-1-one

Cat. No.: B7935007
M. Wt: 345.3 g/mol
InChI Key: FTRJWVKWSBCKSP-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-YL)dodecan-1-one is an organic compound with the molecular formula C16H25BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a dodecanone chain attached to the second position. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromothiophen-2-YL)dodecan-1-one can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3-bromothiophene with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-Bromothiophene+Dodecanoyl chlorideAlCl3This compound\text{3-Bromothiophene} + \text{Dodecanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Bromothiophene+Dodecanoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-YL)dodecan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the dodecanone chain can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Scientific Research Applications

1-(3-Bromothiophen-2-YL)dodecan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-YL)dodecan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound’s lipophilic dodecanone chain enhances its ability to penetrate cell membranes, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorothiophen-2-YL)dodecan-1-one
  • 1-(3-Iodothiophen-2-YL)dodecan-1-one
  • 1-(3-Methylthiophen-2-YL)dodecan-1-one

Uniqueness

1-(3-Bromothiophen-2-YL)dodecan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted thiophene derivatives may not be as effective .

Properties

IUPAC Name

1-(3-bromothiophen-2-yl)dodecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrOS/c1-2-3-4-5-6-7-8-9-10-11-15(18)16-14(17)12-13-19-16/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRJWVKWSBCKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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